3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
Overview
Description
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is characterized by its yellowish crystalline solid form and has a molecular formula of C12H14O3. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-allyl-4-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid anhydrides.
Major Products Formed
Oxidation: 3-Allyl-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 3-Allyl-5-ethoxy-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Similar in structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-hydroxybenzaldehyde: Lacks the allyl group present in 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde.
Uniqueness
This compound is unique due to the presence of both an allyl group and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUTWYFGMDAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358215 | |
Record name | 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225939-34-4 | |
Record name | 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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